6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazinone core, which is known for its biological activity, and is substituted with a pyrazole and an oxadiazole moiety, enhancing its chemical versatility.
Preparation Methods
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyridazinone core, followed by the introduction of the pyrazole and oxadiazole groups through various coupling reactions. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and oxidizing agents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The presence of the pyrazole and oxadiazole groups allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyrazole and oxadiazole moieties. Reagents like alkyl halides or acyl chlorides are typically used.
Cyclization: The compound can undergo cyclization reactions to form various ring structures, which can be catalyzed by acids or bases.
Scientific Research Applications
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and oxadiazole groups can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Compared to other pyridazinone derivatives, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is unique due to its combination of pyrazole and oxadiazole groups. Similar compounds include:
Pyridazinone derivatives: Known for their biological activity, often used in pharmaceuticals.
Pyrazole derivatives: Commonly used in agrochemicals and pharmaceuticals for their anti-inflammatory and anti-cancer properties.
Oxadiazole derivatives: Known for their antimicrobial and anti-inflammatory activities.
This compound’s unique structure allows it to exhibit a combination of properties from these different classes of compounds, making it a versatile and valuable molecule in scientific research.
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2/c1-12-9-13(2)23(19-12)16-3-4-17(25)24(20-16)14-5-7-22(8-6-14)10-15-18-11-26-21-15/h3-4,9,11,14H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLMYJQQEDQCBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)CC4=NOC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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